(R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone
Overview
Description
®-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone is an organic compound with a unique structure that includes a hydroxyl group, an isopropyl group, and a methyl group attached to a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone can be achieved through several methods. One common approach involves the aldol condensation of suitable precursors followed by selective reduction and cyclization. The reaction conditions typically require a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction. The subsequent reduction step may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of ®-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and enzymatic methods are also explored for more efficient and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
®-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 2-isopropyl-6-methylcyclohex-2-enone.
Reduction: Formation of 2-hydroxy-3-isopropyl-6-methylcyclohexanol.
Substitution: Formation of 2-chloro-3-isopropyl-6-methylcyclohex-2-enone.
Scientific Research Applications
®-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The isopropyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-3-isopropyl-6-methylcyclohexanone
- 2-hydroxy-3-isopropyl-6-methylcyclohexanol
- 2-chloro-3-isopropyl-6-methylcyclohex-2-enone
Uniqueness
®-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. The presence of the hydroxyl group at the R-configuration enhances its potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(6R)-2-hydroxy-6-methyl-3-propan-2-ylcyclohex-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-6(2)8-5-4-7(3)9(11)10(8)12/h6-7,12H,4-5H2,1-3H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVACFJTDXZOQT-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C(C1=O)O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=C(C1=O)O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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